BenchChemオンラインストアへようこそ!

9-(3,4-dichlorophenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide

EGFR inhibition Anticancer Structure-activity relationship

9-(3,4-Dichlorophenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide is a synthetic purine derivative featuring a 3,4-dichlorophenyl group at N9, a pyridin-3-yl moiety at C2, and a primary carboxamide at C6 on an 8-oxo-7H-purine core. It belongs to the 2,9-disubstituted purine-6-carboxamide class, which has recently emerged as a privileged scaffold for kinase inhibitor design, particularly against EGFR.

Molecular Formula C17H10Cl2N6O2
Molecular Weight 401.21
CAS No. 863510-74-1
Cat. No. B2602359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(3,4-dichlorophenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide
CAS863510-74-1
Molecular FormulaC17H10Cl2N6O2
Molecular Weight401.21
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)Cl)Cl)C(=O)N
InChIInChI=1S/C17H10Cl2N6O2/c18-10-4-3-9(6-11(10)19)25-16-13(23-17(25)27)12(14(20)26)22-15(24-16)8-2-1-5-21-7-8/h1-7H,(H2,20,26)(H,23,27)
InChIKeyMIYOTBACTDBEEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-(3,4-Dichlorophenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide (CAS 863510-74-1): A 2,9-Disubstituted Purine-6-carboxamide with Differentiated Substitution


9-(3,4-Dichlorophenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide is a synthetic purine derivative featuring a 3,4-dichlorophenyl group at N9, a pyridin-3-yl moiety at C2, and a primary carboxamide at C6 on an 8-oxo-7H-purine core. It belongs to the 2,9-disubstituted purine-6-carboxamide class, which has recently emerged as a privileged scaffold for kinase inhibitor design, particularly against EGFR [1]. The specific substitution pattern—3,4-dichloro on the N9-phenyl and 3-pyridyl at C2—distinguishes it from closely related isomers and analogs, potentially conferring unique binding interactions and selectivity profiles.

Why Generic Substitution of 9-(3,4-Dichlorophenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide Fails: The Criticality of Regioisomeric Precision


Within the 2,9-disubstituted purine-6-carboxamide series, even subtle regioisomeric or substituent variations can drastically alter target engagement, cellular potency, and physicochemical properties. The pyridine nitrogen position (3-pyridyl vs. 4-pyridyl) directly governs hydrogen-bonding geometry with kinase hinge regions, while the 3,4-dichloro substitution pattern on the N9-phenyl ring modulates hydrophobic packing, metabolic stability, and off-target binding [1]. Indiscriminate substitution with a generic 2,9-disubstituted purine analog—without precise matching of these structural features—can lead to loss of target inhibition, reduced cellular activity, or altered selectivity profiles that invalidate experimental conclusions.

Quantitative Differentiation of 9-(3,4-Dichlorophenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide: Head-to-Head and Class-Level Evidence


Scaffold-Class EGFR Inhibitory Potency: 2,9-Disubstituted Purine-6-carboxamides Surpass Erlotinib in Cellular and Enzymatic Assays

The 2,9-disubstituted purine-6-carboxamide scaffold to which 9-(3,4-dichlorophenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide belongs has been validated as an EGFR inhibitor class with superior potency to the clinical reference erlotinib. In a direct comparative study, the most potent congener (compound 6E) exhibited a cellular IC_{50} of 4.35 µM against A549 lung cancer cells versus 11.83 µM for erlotinib, and an enzymatic EGFR IC_{50} of 105.96 nM versus 218.47 nM for erlotinib, representing an approximately 2-fold enhancement in both cellular and enzymatic potency [1]. The class synthesized 17 derivatives with IC_{50} values spanning 4.35 to 22.1 µM, confirming that specific substitution patterns (including the 3,4-dichlorophenyl and heteroaryl moieties) are critical for achieving this enhanced activity.

EGFR inhibition Anticancer Structure-activity relationship

Regioisomeric Differentiation: Pyridin-3-yl vs. Pyridin-4-yl at C2 of 8-Oxopurine-6-carboxamide

The target compound carries a pyridin-3-yl group at C2, whereas the commercially available isomer 9-(3,4-dichlorophenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide bears the pyridine nitrogen at the para position. Molecular docking studies and SAR analyses within the purine-6-carboxamide class demonstrate that the position of the heteroaryl nitrogen atom directly determines the hydrogen-bonding trajectory with the kinase hinge region (e.g., Met793 in EGFR), which is a critical determinant of inhibitor potency and selectivity [1]. The 3-pyridyl orientation places the nitrogen lone pair in a geometry that can engage the hinge via a distinct vector compared to the 4-pyridyl isomer, potentially altering binding affinity, residence time, and kinase selectivity profiles. Quantitative binding data for these specific isomers have not been published in a comparative format.

Regioisomerism Binding mode Kinase hinge interaction

3,4-Dichlorophenyl Substitution Pattern: Optimized Hydrophobic and Electronic Profile for Target Binding

The 3,4-dichloro substitution on the N9-phenyl ring provides a balance of lipophilicity, electron-withdrawing character, and steric bulk that is distinct from alternative halogenation patterns (e.g., 4-chloro, 2,4-dichloro, or 3,5-dichloro). In the broader 2,9-disubstituted purine-6-carboxamide series, variations in the halogen substitution on the N9-aryl group significantly influenced cellular potency (range: 4.35–22.1 µM), with 3,4-dichlorophenyl-containing derivatives among the most active [1]. This substitution pattern is expected to enhance van der Waals contacts within the hydrophobic pocket of the target enzyme while maintaining a favorable logP for cell permeability. The electronic effects of the 3,4-dichloro arrangement can also modulate the electron density of the purine core, potentially affecting π-stacking interactions with active-site residues.

Halogen substitution Lipophilicity Target affinity

Primary Carboxamide at C6: Advantageous Physicochemical Profile for Lead Development

The presence of a primary carboxamide at the C6 position differentiates this compound from purine analogs bearing ester, nitrile, or carboxylic acid groups at the same position. The primary amide offers a combination of moderate hydrogen-bond donor/acceptor capacity and metabolic stability that is favorable for oral bioavailability and aqueous solubility, two critical parameters in lead optimization. Computational DFT analysis of the oxazolidine transition state during synthesis confirmed that the carboxamide functionality contributes to a lower activation barrier compared to alternative C6 substituents, enabling high-yield (85–93%) catalyst-free synthesis [1]. This translates to improved synthetic accessibility and cost-efficiency for procurement.

Physicochemical properties Solubility Permeability

Research and Industrial Application Scenarios for 9-(3,4-Dichlorophenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide


EGFR-Targeted Anticancer Lead Optimization

The compound serves as a structurally differentiated starting point for medicinal chemistry campaigns targeting EGFR-driven cancers. Its 2-(pyridin-3-yl) moiety is predicted to engage the kinase hinge with a geometry distinct from 4-pyridyl analogs, enabling exploration of novel binding modes that may overcome resistance mutations. The 3,4-dichlorophenyl group provides a validated hydrophobic anchor based on class SAR showing strong A549 cellular activity [1]. Structurally, this compound is a direct congener of the series where lead compound 6E achieved a cellular IC_{50} of 4.35 µM, surpassing erlotinib by ~2-fold [1].

Kinase Selectivity Profiling and Chemical Probe Development

The unique combination of 3-pyridyl and 3,4-dichlorophenyl substituents makes this compound a valuable tool for dissecting the contribution of hinge-binding geometry and hydrophobic pocket occupancy to kinase selectivity. It can be profiled against a broad panel of kinases to establish selectivity fingerprints, then compared with its 4-pyridyl regioisomer and other halogen-substituted analogs to map structure-selectivity relationships [1]. This chemical biology application is critical for validating target engagement in cellular models.

Green Chemistry Synthesis Methodology Development

The compound is accessible via the catalyst-free, high-yielding synthetic protocol reported for the 2,9-disubstituted purine-6-carboxamide class (85–93% yield) [1]. This makes it a suitable substrate for further developing sustainable synthetic methodologies, including solvent-free conditions, microwave-assisted protocols, or flow chemistry adaptations. The carboxamide functionality also serves as a handle for late-stage diversification via amidation or dehydration chemistry.

Computational Chemistry and Docking Model Validation

With its precisely defined substitution pattern, the compound is an ideal test case for validating computational models of purine–kinase interactions. DFT studies on the class have already characterized the oxazolidine transition state and activation barriers [1]; this compound can extend those studies to examine the impact of pyridine nitrogen position on docking scores, binding free energy predictions, and molecular dynamics stability. Discrepancies between predicted and experimental binding data can refine scoring functions for purine-based inhibitors.

Quote Request

Request a Quote for 9-(3,4-dichlorophenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.